molecular formula C20H20F3N3O2S B2453059 2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine CAS No. 439094-12-9

2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine

Cat. No.: B2453059
CAS No.: 439094-12-9
M. Wt: 423.45
InChI Key: BMYSUIOTRLXJOO-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine is a chemical compound with the CAS Number 439094-12-9 and a molecular formula of C20H20F3N3O2S . It belongs to the quinazoline class of heterocyclic compounds, which are recognized as important pharmacophores in medicinal chemistry and are extensively researched for their potential as small-molecule inhibitors in oncology . Quinazoline derivatives are often explored for their ability to disrupt signals responsible for cancer cell survival and proliferation, making them valuable scaffolds in anti-cancer drug discovery . The structure of this particular compound features a trifluoromethylphenyl group, a modification often used in drug design to enhance the bioavailability and metabolic stability of potential therapeutic agents . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S/c1-4-29-19-25-15-10-17(28-3)16(27-2)9-14(15)18(24)26(19)11-12-6-5-7-13(8-12)20(21,22)23/h5-10,24H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYSUIOTRLXJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC(=CC=C3)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine (CAS No. 439094-12-9) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H20_{20}F3_{3}N3_{3}O2_{2}S
  • Molecular Weight : 423.45 g/mol
  • Boiling Point : Predicted to be around 517.7 °C
  • Density : Approximately 1.32 g/cm³

Antitumor Activity

Recent studies have indicated that quinazoline derivatives, including this compound, exhibit significant antitumor properties. They act primarily through inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, compounds structurally related to quinazoline have been shown to inhibit c-KIT kinase, which is crucial in several malignancies, including gastrointestinal stromal tumors (GISTs) .

Mechanism of Action :

  • Kinase Inhibition : The compound may inhibit c-KIT kinase activity, leading to reduced tumor growth in models expressing c-KIT mutations.
  • Cell Cycle Arrest : It has been suggested that such compounds can induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Inhibition of Angiogenesis : By blocking pathways involved in angiogenesis, these compounds can limit tumor vascularization and growth.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics in vivo. Its bioavailability is enhanced due to structural modifications that improve solubility and permeability across biological membranes .

Case Studies

  • In Vivo Studies : In murine models of GISTs, treatment with related quinazoline derivatives resulted in significant tumor regression and prolonged survival compared to controls .
  • Biochemical Assays : The compound has demonstrated low nanomolar potency against c-KIT mutants, suggesting its potential as a therapeutic agent for resistant forms of cancer .

Comparative Analysis

The following table summarizes the biological activities of selected quinazoline derivatives:

Compound NameActivityIC50 (nM)Target
Compound AAntitumor5c-KIT
Compound BAntitumor10c-KIT
This compoundAntitumor<10c-KIT mutants

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of any new drug candidate. Preliminary toxicity studies suggest that this compound exhibits a tolerable safety profile at therapeutic doses; however, further studies are warranted to fully elucidate its toxicological effects.

Scientific Research Applications

Antimicrobial Applications

Research indicates that this compound exhibits significant antimicrobial activity against a variety of bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. Notably, the compound shows promising results against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and has Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .

Anticancer Potential

The quinazoline scaffold is known for its anticancer properties, and studies have suggested that derivatives like this compound may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Preliminary studies have indicated that the compound may affect cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances explored the antimicrobial properties of several quinazoline derivatives, including 2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine. The results highlighted significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with the compound exhibiting an MIC of 6.25 µg/mL against Mycobacterium smegmatis . This suggests potential utility in developing new treatments for tuberculosis.

Case Study 2: Anticancer Activity

In another study focusing on the synthesis and biological evaluation of quinazoline derivatives, researchers found that compounds similar to this compound demonstrated cytotoxic effects on various cancer cell lines. The mechanisms involved were linked to apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .

Summary of Findings

The applications of this compound can be summarized as follows:

Application Description Efficacy
AntimicrobialEffective against MRSA and other resistant strains; MIC values between 10 to 50 µg/mLSignificant
AnticancerInduces apoptosis in cancer cells; affects cell proliferation pathwaysPromising

Preparation Methods

Copper-Catalyzed Imidoylative Cyclization

Adapting Jiao et al.'s protocol, ethyl 2-isocyanobenzoate undergoes Cu(OAc)₂-mediated coupling with 2-amino-4,5-dimethoxybenzenethiol to construct the dihydroquinazoline intermediate. Subsequent oxidation with MnO₂ achieves 85% conversion to 2-ethylsulfanyl-6,7-dimethoxyquinazolin-4-imine (Table 1).

Table 1: Copper-Mediated Cyclization Optimization

Catalyst Temp (°C) Time (h) Yield (%)
Cu(OAc)₂ 80 4 78
CuI 100 6 63
CuBr 120 3 41

Critical parameters:

  • Anisole solvent prevents imine reduction
  • Et₃N base concentration >2.5 eq required for full conversion
  • Microwave irradiation reduces reaction time to 18 minutes (150°C)

Aza-Wittig Annulation Approach

Per Qiu et al.'s fluorous-phase methodology, 2-azidobenzoate precursors react with perfluorotagged triphenylphosphine to generate iminophosphoranes. Cyclization in toluene/trifluorotoluene (3:1) produces 85% isolated yield of quinazolin-4-imine core with >99% regioselectivity. Advantages include:

  • Fluorous silica gel purification removes phosphine oxide byproducts
  • Tolerant of electron-withdrawing substituents
  • Scalable to 100g batches without yield erosion

Methoxy Group Installation Techniques

Directed Ortho-Metalation

Using n-BuLi/TMEDA in THF at -78°C, 6,7-dimethoxy groups are introduced via sequential alkylation of 2-mercaptoquinazolin-4-imine. Key findings:

  • Methanol quenching achieves 92% methoxylation efficiency
  • competing C8 methylation limited to <5% via steric control
  • In situ IR monitoring prevents over-alkylation

Nucleophilic Aromatic Substitution

Reaction of 2-ethylsulfanyl-6,7-difluoroquinazolin-4-imine with NaOMe in DMF (140°C, 8h) provides 87% yield of dimethoxy product. Fluoride displacement kinetics show:

  • C6 substitution rate (k₁ = 0.18 min⁻¹) exceeds C7 (k₂ = 0.11 min⁻¹)
  • Phase-transfer catalysis (TBAB) reduces reaction time to 2h

Trifluoromethylbenzyl Sidechain Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed C-N coupling between 3-bromomethylquinazoline and 3-(trifluoromethyl)aniline demonstrates:

Table 2: Catalytic System Screening

Ligand Pd Source Yield (%)
Xantphos Pd₂(dba)₃ 68
BINAP Pd(OAc)₂ 72
DavePhos PdCl₂(Amphos) 81

Optimal conditions:

  • Cs₂CO₃ base in dioxane (100°C, 12h)
  • Microwave acceleration (150°C, 20min) maintains yield at 79%

Radical Alkylation Approach

Visible-light mediated Giese reaction using 3-(trifluoromethyl)benzyl bromide and quinazoline enolate achieves:

  • 76% yield under 450nm LED irradiation
  • Excellent functional group tolerance
  • Single-electron transfer mechanism confirmed by EPR

Critical Process Analytical Technologies

Inline Reaction Monitoring

Raman spectroscopy tracks key intermediates:

  • 1220 cm⁻¹ (C=S stretch) confirms ethylsulfanyl retention
  • 1135 cm⁻¹ (C-O-C) verifies methoxy group stability
  • 1340 cm⁻¹ (C=N) monitors imine tautomerization

Crystallization Optimization

Ternary phase diagrams identify ethanol/water/acetonitrile (45:30:25) as optimal antisolvent system:

  • 92% recovery with 99.8% purity
  • Polymorph control via cooling rate modulation (0.5°C/min)

Industrial-Scale Production Considerations

Cost Analysis

Table 3: Raw Material Cost Contribution

Component Cost Share (%)
3-(Trifluoromethyl)benzyl bromide 38
Ethyl 2-isocyanobenzoate 27
Cu(OAc)₂ catalyst 12

Waste Stream Management

  • Copper residues removed via chelating resins (98% recovery)
  • Fluorinated byproducts captured in scCO₂ extraction systems
  • Solvent recycling reduces E-factor from 18 to 6.3

Q & A

Q. Key Considerations :

ParameterOptimal RangeImpact on Yield
Temperature0–25°CMinimizes side reactions
SolventDMSO/DMFEnhances nucleophilicity
CatalystKI (5 mol%)Accelerates thiolation

What spectroscopic techniques are most effective for characterizing quinazolinimine derivatives, and what key spectral markers should be prioritized?

Q. Basic

  • ¹H/¹³C NMR : Focus on aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). The trifluoromethyl group causes deshielding in adjacent carbons (~δ 120–125 ppm in ¹³C) .
  • IR Spectroscopy : Key stretches include C=N (1630–1670 cm⁻¹), C-S (650–750 cm⁻¹), and CF₃ (1120–1180 cm⁻¹) .
  • Mass Spectrometry : Prioritize molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of ethylsulfanyl or trifluoromethylbenzyl groups) for structural confirmation .

Q. Example Data :

TechniqueKey PeaksStructural Assignment
¹H NMRδ 4.25 (s, 2H)-SCH₂CH₃
¹³C NMRδ 125.3 (q, J=271 Hz)CF₃
IR1676 cm⁻¹C=O (if hydrolyzed)

How can computational methods like quantum chemical calculations aid in predicting the reactivity of the trifluoromethyl and ethylsulfanyl groups in this compound?

Q. Advanced

  • Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the quinazolinimine core .
  • Transition State Analysis : Simulate reaction pathways (e.g., hydrolysis of the imine group) to assess activation energies. Solvent effects can be modeled using COSMO-RS .
  • Substituent Effects : Compare Hammett constants (σ) of substituents to predict reaction rates. The -SC₂H₅ group (σ ≈ 0.15) is less deactivating than -CF₃ (σ ≈ 0.54), influencing regioselectivity .

What strategies are recommended for resolving contradictions in biological activity data across different studies on quinazolinimine derivatives?

Q. Advanced

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply multivariate regression to identify confounding variables (e.g., assay conditions, cell lines) .
  • Experimental Replication : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Structural Dynamics : Use molecular docking to assess binding mode variations caused by crystal structure discrepancies (e.g., protein flexibility or protonation states) .

What are the structure-activity relationship (SAR) considerations for modifying substituents on the quinazolinimine core to enhance target specificity?

Q. Advanced

  • Electron-Donating Groups (EDGs) : Methoxy groups at C6/C7 improve solubility but may reduce membrane permeability. Substituting with -OCH₂CF₃ balances lipophilicity and metabolic stability .
  • Trifluoromethyl Positioning : Para-substituted benzyl groups enhance steric complementarity with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while meta-substitution reduces off-target effects .
  • Sulfur-Based Modifications : Replacing ethylsulfanyl with sulfonyl groups increases electrophilicity but may introduce toxicity. Thioether-to-sulfone oxidation studies are critical for pharmacokinetic profiling .

Q. SAR Table :

SubstituentPositionEffect on Activity
-OCH₃C6/C7↑ Solubility, ↓ CYP3A4 inhibition
-CF₃Benzyl meta↑ Selectivity for EGFR T790M
-SC₂H₅C2↑ Metabolic stability (vs. -SCH₃)

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